molecular formula C17H12O4 B14914204 2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid

2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid

Cat. No.: B14914204
M. Wt: 280.27 g/mol
InChI Key: SKZLSPRPOSFZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylpropynyl group through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 1-phenyl-2-propyn-1-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

Benzoic acid derivative+1-phenyl-2-propyn-1-olAcid catalyst2-[(1-phenyl-2-propyn-1-yl)oxy]carbonylbenzoic acid+Water\text{Benzoic acid derivative} + \text{1-phenyl-2-propyn-1-ol} \xrightarrow{\text{Acid catalyst}} \text{2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid} + \text{Water} Benzoic acid derivative+1-phenyl-2-propyn-1-olAcid catalyst​2-[(1-phenyl-2-propyn-1-yl)oxy]carbonylbenzoic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylpropynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the phenylpropynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 1-phenyl-2-propyn-1-ol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of phenylpropynyl ketones or carboxylic acids.

    Reduction: Formation of phenylpropene or phenylpropane derivatives.

    Substitution: Formation of benzoic acid and 1-phenyl-2-propyn-1-ol.

Scientific Research Applications

2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylpropynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can modulate biological pathways. The ester linkage allows for controlled release of the active moiety in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propyn-1-ol: A precursor in the synthesis of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid.

    Benzoic acid: A fundamental building block in organic synthesis.

    Phenylpropynyl ketones: Compounds with similar structural features and reactivity.

Uniqueness

2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid is unique due to its combination of a benzoic acid moiety and a phenylpropynyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(1-phenylprop-2-ynoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H12O4/c1-2-15(12-8-4-3-5-9-12)21-17(20)14-11-7-6-10-13(14)16(18)19/h1,3-11,15H,(H,18,19)

InChI Key

SKZLSPRPOSFZKP-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.